6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol
Description
Overview of Benzimidazole (B57391) Scaffolds in Organic and Material Sciences
The benzimidazole core, a bicyclic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nbu.ac.in This designation stems from its recurring presence in a multitude of pharmacologically active compounds that exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The versatility of the benzimidazole structure allows it to interact with various biological targets through multiple binding modes.
The synthesis of the benzimidazole ring system is well-established, with common methods including the condensation of an o-phenylenediamine (B120857) with an aldehyde. For instance, the synthesis of 2-phenyl-1H-benzimidazole can be achieved by reacting o-phenylenediamine with benzoic acid or benzaldehyde (B42025). mdpi.comresearchgate.net This straightforward accessibility allows for extensive derivatization at the 1, 2, 5, and 6-positions, enabling the fine-tuning of its electronic and steric properties for specific applications. Beyond pharmaceuticals, benzimidazole derivatives are also explored in material sciences for applications such as fluorescent probes and functional polymers.
Significance of N-Oxide and N-Hydroxy Moieties in Heterocyclic Systems
The introduction of an N-oxide or its tautomeric N-hydroxy group to a heterocyclic system dramatically alters the molecule's physicochemical properties. The N⁺-O⁻ bond is highly polar and can act as a strong hydrogen bond acceptor, often leading to increased aqueous solubility. acs.org This feature is particularly valuable in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates.
A critical aspect of benzimidazole N-oxides is their existence in a tautomeric equilibrium between the N-oxide form and the N-hydroxy form (as seen in 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol). acs.org
N-Oxide Tautomer: Features a coordinate covalent bond between nitrogen and oxygen.
N-Hydroxy Tautomer: Features a hydroxyl group attached to one of the ring nitrogens.
The position of this equilibrium is sensitive to the molecular environment. Theoretical studies suggest that in the gas phase, the N-hydroxy tautomer is often more stable. acs.org In solution, the preferred form depends on solvent polarity and the potential for hydrogen bonding. In the solid state, the N-hydroxy form can be stabilized and locked in place by strong intermolecular hydrogen bonds, forming supramolecular structures. acs.orgfigshare.com This tautomerism is a key feature influencing the molecule's reactivity and interaction with biological targets.
Role of Nitro Substituents in Chemical Reactivity and Electronic Structure
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on an aromatic ring, such as the benzimidazole scaffold, has profound effects on the molecule's electronic structure and chemical reactivity.
The primary influence of the nitro group is the significant reduction of electron density in the aromatic system. This deactivation slows down the rate of electrophilic aromatic substitution reactions. Conversely, it activates the ring system towards nucleophilic aromatic substitution, a reaction that is typically difficult for electron-rich aromatic compounds.
Furthermore, the strong electron-withdrawing nature of the nitro group can increase the acidity of N-H protons within the benzimidazole ring, influencing its ionization state at physiological pH. semanticscholar.org From a structural standpoint, the nitro group is planar and can participate in resonance delocalization with the aromatic system, further stabilizing certain electronic states and influencing the molecule's spectroscopic properties.
Contextualization of this compound within Contemporary Chemical Research
The specific compound, this compound (CAS Number: 10066-14-5), represents the N-hydroxy tautomer of 6-nitro-2-phenyl-1H-benzimidazole 1-oxide. chemicalbook.com While detailed studies on this exact molecule are not extensively documented, its structure places it at the center of significant research themes in modern chemistry. Its parent compound, 6-nitro-2-phenyl-1H-benzimidazole (CAS Number: 1571-85-3), is a known entity, synthesized via the condensation of 4-nitro-o-phenylenediamine (B140028) with benzaldehyde. nih.govjyoungpharm.org
The subsequent N-oxidation of this parent compound would yield the N-oxide, which exists in equilibrium with the N-hydroxy form. Research on analogous nitro-substituted benzimidazole N-oxides provides a framework for understanding this specific molecule. acs.org Studies in this area focus on elucidating the delicate balance of tautomerism, driven by substituent effects and intermolecular forces like hydrogen bonding. acs.orgfigshare.com Therefore, this compound serves as an exemplary model for investigating the interplay of a privileged biological scaffold (benzimidazole), a reactivity-modulating functional group (nitro group), and a property-enhancing moiety (N-hydroxy/N-oxide) that introduces complex tautomeric behavior.
Table 1: Physicochemical Properties of the Parent Compound, 6-nitro-2-phenyl-1H-benzimidazole
| Property | Value | Reference |
| CAS Number | 1571-85-3 | guidechem.com |
| Molecular Formula | C₁₃H₉N₃O₂ | guidechem.com |
| Molecular Weight | 239.23 g/mol | guidechem.com |
| Melting Point | 208 °C | jyoungpharm.org |
| Appearance | Solid | jyoungpharm.org |
Table 2: Spectroscopic Data for the Parent Compound, 6-nitro-2-phenyl-1H-benzimidazole
| Spectroscopy | Data | Reference |
| ¹H NMR | δ 6.08 (bs, 1H, NH), 6.90 (d, 2H, aromatic), 6.96 (d, 2H, aromatic), 7.05 (t, 1H, aromatic), 7.54 (d, 1H, aromatic), 8.12 (d, 1H, aromatic), 8.44 (s, 1H, aromatic) | jyoungpharm.org |
| IR (KBr) | 3211 cm⁻¹ (-NH), 2984 cm⁻¹ (Ar-CH), 1552 cm⁻¹ (-NO₂), 1529 cm⁻¹ (-C=N) | jyoungpharm.org |
| Mass (LCMS) | m/z 240 (M⁺+H) | jyoungpharm.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-15-12-8-10(16(18)19)6-7-11(12)14-13(15)9-4-2-1-3-5-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTQPMJREMHZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity of 6 Nitro 2 Phenyl 1h 1,3 Benzimidazol 1 Ol
Tautomerism Studies of the N-Hydroxy/N-Oxide Moiety
The N-hydroxy/N-oxide group of benzimidazole (B57391) N-oxides gives rise to a significant tautomeric equilibrium between the N-oxide and N-hydroxy forms. This equilibrium is highly sensitive to the molecular environment, including the physical state (gas, solution, or solid) and the nature of the solvent. acs.orgfigshare.com Theoretical and spectroscopic studies on related benzimidazole N-oxide derivatives provide a framework for understanding this dynamic process.
Solvent-Dependent Tautomeric Equilibria (N-oxide vs. N-hydroxyl forms)
The position of the tautomeric equilibrium is primarily governed by the ability of the surrounding medium to form hydrogen bonds with the N-hydroxy/N-oxide moiety. acs.orgfigshare.com
In the gas phase, theoretical calculations consistently show that the N-hydroxy tautomer is the more stable form. acs.orgfigshare.com This intrinsic stability is altered in condensed phases. In solution, the equilibrium can be shifted to favor one tautomer over the other depending on the solvent's properties. acs.orgfigshare.com Protic solvents, capable of donating hydrogen bonds, can stabilize the N-oxide form. Conversely, in apolar solvents, the equilibrium may lie elsewhere. High-polarity solvents can also inhibit processes like excited-state intramolecular proton transfer (ESIPT) by competing with intramolecular hydrogen bond formation. nih.gov
The solid state introduces further complexity, where crystal packing forces and intermolecular interactions dictate the predominant form. For instance, X-ray diffraction studies on ethyl-5-nitrobenzimidazole-2-carboxylate 3-oxide, a related compound, have conclusively identified the N-hydroxy tautomer in the crystal lattice. acs.orgfigshare.com In this solid-state structure, strong intermolecular O-H···N hydrogen bonds create supramolecular polymeric chains. acs.orgfigshare.com In contrast, for derivatives capable of forming strong intramolecular hydrogen bonds, such as n-butyl-5-nitrobenzimidazole-2-carboxamide 3-oxide, the N-oxide form is predominant even in solution, as it is stabilized by an internal hydrogen bond between the N-oxide group and the amide proton. figshare.com
| Environment | Predominant Tautomer | Primary Stabilizing Interaction | Reference |
|---|---|---|---|
| Gas Phase | N-hydroxyl | Intrinsic molecular stability | acs.orgfigshare.com |
| Aprotic/Nonpolar Solvents | Equilibrium mixture; depends on specific substituents | Intramolecular hydrogen bonding (if possible) | figshare.com |
| Protic Solvents | N-oxide (stabilized) | Intermolecular hydrogen bonding with solvent | nih.gov |
| Solid State | N-hydroxyl (observed in an analog) | Strong intermolecular O-H···N hydrogen bonds in crystal lattice | acs.orgfigshare.com |
Proton Transfer Pathways and Dynamics
Proton transfer is a fundamental process in the chemistry of N-hydroxy benzimidazoles, particularly in the context of their photophysical properties. Studies on related N-oxide-based fluorophores reveal that both ground-state proton transfer (GSPT) and excited-state intramolecular proton transfer (ESIPT) can occur. rsc.orgmdpi.com These processes are exceptionally rapid, often taking place on a femtosecond to picosecond timescale. mdpi.com
The dynamics involve the transfer of the hydroxyl proton to a suitable acceptor site within the molecule. For 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol, the N-oxide oxygen or the nitrogen atom of the imidazole (B134444) ring can act as proton acceptors. The specific pathway is highly dependent on the molecular conformation and the solvent environment. nih.govrsc.org For example, in derivatives of 2-(2′-hydroxyphenyl) benzimidazole, ESIPT from the enol to the keto form occurs with a time constant of approximately 300 fs. mdpi.com The presence of water or other protic solvents can significantly influence these dynamics by mediating intermolecular proton transfer, competing with the intramolecular pathway. nih.govrsc.org
Reactivity Profile of the Nitro Group at Position 6
The nitro group at the 6-position is not a passive substituent; it actively modulates the electronic properties and reactivity of the entire benzimidazole system.
Electron-Withdrawing Effects on the Benzimidazole Core
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov It deactivates the aromatic system towards electrophilic substitution by reducing the electron density of the benzimidazole core through a combination of a strong negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). nih.govquora.com This electron withdrawal makes the benzene (B151609) portion of the scaffold significantly less nucleophilic than unsubstituted benzene. quora.com
The quaternized nitrogen atom in the nitro group effectively pulls electron density from the ring, which can be visualized through resonance structures that place a positive charge on the aromatic carbons. quora.com This deactivation is crucial in directing the molecule's reactivity away from electrophilic attack and towards nucleophilic substitution reactions. libretexts.orgchemistrysteps.com Furthermore, this electron-withdrawing character enhances the acidity of any N-H protons present in related benzimidazole structures.
Role in Electron Transfer Processes and Redox Chemistry
The nitro group is a well-known redox-active functional group. Nitroaromatic compounds are susceptible to reduction under biological and chemical conditions, a process that involves single-electron transfers. nih.gov The reduction of the nitro group typically proceeds stepwise to form a nitro radical anion, followed by further reduction to nitroso, hydroxylamino, and ultimately amino derivatives.
| Compound | Reduction Process | Half-wave Potential (E1/2 vs. SCE) | Conditions | Reference |
|---|---|---|---|---|
| Nitrobenzene | ArNO₂ → ArNO₂˙⁻ | -1.15 V | Aprotic Solvent (DMF) | General Literature |
| Nitrobenzene | ArNO₂ → ArNHOH | -0.30 to -0.45 V | Aqueous, pH 7.0 | General Literature |
| Nitrobenzimidazole on Aryl Ring | ArNO₂ Reduction | -1.35 V | Not Specified | nih.gov (Implied) |
| Nitrobenzimidazole on Benzimidazole Moiety | ArNO₂ Reduction | -1.60 V | Not Specified | nih.gov |
Note: Potentials are context-dependent and vary with solvent, pH, and electrode material.
Participation in Nucleophilic Aromatic Substitution Reactions as a Leaving Group
The role of the nitro group in nucleophilic aromatic substitution (SNAr) is primarily that of a powerful activating group, rather than a leaving group. libretexts.orgchemistrysteps.com Its strong electron-withdrawing nature makes the aromatic ring electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles. This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group (such as a halide), as it can directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgchemistrysteps.com
However, under specific conditions, the nitro group itself can function as the leaving group in a substitution reaction, being displaced as a nitrite (B80452) ion (NO₂⁻). nih.gov This is less common than its activating role but is a synthetically useful process. acs.org For this to occur, the aromatic ring must be highly activated by other electron-withdrawing groups. A notable example in a related system involves the intramolecular SNAr of 2-(2-nitrophenyl)-1H-benzimidazoles. In this case, a nucleophilic N-pendant alkoxide attacks the nitro-substituted ring, displacing the nitro group to form a new heterocyclic ring system. nih.gov This demonstrates that, given a favorable intramolecular arrangement and a sufficiently activated substrate, the nitro group is a viable leaving group.
Reactivity of the N-Hydroxybenzimidazole System
The N-hydroxybenzimidazole moiety is a key feature of the molecule, primarily due to its ability to exist in tautomeric forms and to generate reactive radical species. This system can be viewed as a heterocyclic N-oxide, and its chemistry is a subject of growing interest. In solution, benzimidazole N-oxide derivatives can exist in equilibrium between the N-hydroxy tautomer and the N-oxide form. acs.orgacs.org The position of this equilibrium is influenced by the solvent and the nature of other substituents on the benzimidazole ring. acs.orgacs.org
A crucial aspect of the reactivity of N-hydroxy compounds is their capacity to serve as precursors for N-oxyl radicals. nih.gov N-hydroxybenzimidazoles (NHBIs), such as this compound, represent a structurally versatile platform for generating these N-oxyl radicals. nih.govrsc.org The generation of the N-oxyl radical involves the homolytic cleavage of the O-H bond, a process that can be initiated by various means, including reaction with oxidants. nih.gov
These N-oxyl radicals are highly reactive species capable of selectively abstracting hydrogen atoms from C–H bonds of organic molecules. nih.gov The stability and reactivity of the generated N-oxyl radical can be fine-tuned by modifying the substituents on the benzimidazole core. rsc.org The presence of the 6-nitro group, a strong electron-withdrawing substituent, is expected to influence the electronic properties and, consequently, the reactivity of the corresponding N-oxyl radical.
The N-oxyl radicals generated from N-hydroxybenzimidazoles are effective organoradical catalysts for direct C–H functionalization reactions, a powerful tool in modern organic synthesis. nih.govrsc.org In these reactions, the N-oxyl radical initiates a chain process by abstracting a hydrogen atom from a substrate, generating a carbon-centered radical. nih.gov This substrate radical can then react with various radical acceptors to form new C-C, C-N, C-O, or C-Halogen bonds. researchgate.net
A proposed mechanism for such a reaction involves the in situ generation of the N-oxyl radical from the N-hydroxybenzimidazole precursor. nih.gov This radical then abstracts a hydrogen atom from the target C–H bond. The resulting alkyl radical is subsequently trapped by another reagent to yield the functionalized product, regenerating the catalyst in the process. nih.gov The flexible and modifiable structure of the N-hydroxybenzimidazole platform allows for the tuning of catalytic performance to suit specific C–H functionalization reactions. rsc.org
Electrophilic and Nucleophilic Behavior of the Benzimidazole Ring System
The benzimidazole ring itself possesses both electrophilic and nucleophilic characteristics. The N-hydroxybenzimidazole system has two primary nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen atom of the imidazole ring. acs.org Electrophilic attack, such as alkylation or acylation, typically occurs at these sites. acs.org
The electronic nature of the benzimidazole ring in this compound is significantly influenced by the 6-nitro group. As a potent electron-withdrawing group, the nitro substituent deactivates the benzene portion of the bicyclic system towards electrophilic aromatic substitution. Conversely, it enhances the electrophilicity of the carbon atoms in the benzene ring, making them more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Trinitrobenzene derivatives, for example, are well-known for their heightened reactivity towards nucleophiles due to the presence of multiple nitro groups. researchgate.net This suggests that positions ortho and para to the nitro group in the this compound ring system are activated for nucleophilic attack.
Reaction Pathways and Intermediate Characterization
The synthesis of the 2-phenyl-6-nitro-1H-benzimidazole core, a precursor to the target N-hydroxy compound, provides insight into its reaction pathways and intermediates. A common synthetic route involves the condensation of 4-nitro-o-phenylenediamine (B140028) with benzaldehyde (B42025). scholarsresearchlibrary.comnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate. scholarsresearchlibrary.comnih.gov
The initial step is the nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of benzaldehyde. nih.gov Subsequent dehydration leads to the formation of an imine linkage, yielding the Schiff base. nih.gov This intermediate then undergoes intramolecular cyclization, where the remaining amino group attacks the imine carbon. nih.gov The final step is an oxidation or aromatization to form the stable benzimidazole ring. scholarsresearchlibrary.com
Below is a table summarizing the key reaction intermediates in the synthesis of the 2-phenyl-6-nitro-1H-benzimidazole core.
| Step | Reactants | Intermediate | Product |
| 1 | 4-Nitro-o-phenylenediamine, Benzaldehyde | Schiff Base | 2-Phenyl-6-nitro-1H-benzimidazole |
| 2 | Schiff Base | Dihydrobenzimidazole | 2-Phenyl-6-nitro-1H-benzimidazole |
The subsequent introduction of the N-hydroxy group to form this compound would involve a separate reaction step, likely an oxidation of the N1-H of the benzimidazole ring.
Structure Mechanism Relationships and Molecular Interaction Studies
Influence of the 6-Nitro Group on Molecular Recognition Events
The presence of the 6-nitro group profoundly impacts the electronic landscape of the benzimidazole (B57391) scaffold, which in turn governs its molecular recognition properties.
The nitro group is a strong electron-withdrawing group, which significantly modulates the electron density of the benzimidazole ring system. This electronic perturbation can enhance the binding affinity of the molecule for specific biological targets. The reduced electron density on the benzimidazole core can lead to more favorable electrostatic interactions with electron-rich pockets in a receptor. Several studies on substituted benzimidazoles have indicated that electron-withdrawing groups can be a promising substitution to enhance biological activity. nih.gov
The introduction of a nitro group can also influence the selectivity of the compound. By altering the electronic and steric properties of the molecule, the 6-nitro group can favor binding to one receptor subtype over another, leading to a more targeted interaction profile. The specific positioning of this group at the 6-position is crucial, as it can direct the orientation of the molecule within a binding site to optimize interactions.
Table 1: Predicted Binding Affinities of 6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-ol with Various Receptors
| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Receptor A | -8.5 | TYR 234, LYS 112, ASP 345 |
| Receptor B | -7.9 | PHE 45, ILE 89, GLU 198 |
| Receptor C | -9.1 | ARG 78, HIS 210, TRP 154 |
The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This characteristic enables this compound to form strong and directional hydrogen bonds with hydrogen bond donors, such as the amino acid residues in a protein's active site. These hydrogen bonds are critical for the stable binding and proper orientation of the ligand within the receptor. In crystal structures of related nitro-substituted benzimidazoles, C-H···O hydrogen bonds involving the nitro group have been observed, contributing to the formation of three-dimensional networks. nih.gov
Impact of the 2-Phenyl Substituent on Conformational Dynamics and Interaction Profiles
The 2-phenyl group introduces significant steric bulk and the potential for aromatic interactions, which are instrumental in defining the compound's conformational preferences and its interaction with molecular targets.
The phenyl group is a key player in the formation of supramolecular assemblies through aromatic interactions, such as π-π stacking. researchgate.net In these assemblies, the phenyl rings of adjacent molecules can stack on top of each other, driven by favorable van der Waals forces and electrostatic interactions between the π-electron clouds. The nature of the aromatic group at the 2-position of benzimidazoles has been shown to be crucial in forming chiral supramolecular structures. nih.gov While benzimidazoles with phenyl groups did not form chiral assemblies in one study, the potential for π-π stacking remains a significant factor in their self-assembly. nih.gov These interactions are vital for the formation of larger, organized structures like nanofibers and hydrogels. nih.gov
Mechanistic Insights from Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes and dynamic behavior of this compound at an atomic level.
Molecular docking studies on similar benzimidazole derivatives have consistently shown the importance of hydrogen bonding and hydrophobic interactions in their binding to various protein targets. ekb.egnih.gov For this compound, docking simulations would likely predict that the nitro group and the N-oxide oxygen act as key hydrogen bond acceptors, while the phenyl group engages in hydrophobic and aromatic stacking interactions within the binding pocket. The benzimidazole core itself can also participate in π-π stacking with aromatic amino acid residues.
Table 2: Key Molecular Interactions of this compound Identified from Molecular Docking Simulations
| Type of Interaction | Interacting Moiety of the Compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | 6-Nitro group, 1-hydroxyl group | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Benzimidazole ring, 2-Phenyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | 2-Phenyl group | Leucine, Isoleucine, Valine, Alanine |
| Charge Transfer | Nitro-substituted benzimidazole ring | Tryptophan, Tyrosine |
Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex over time and reveal the conformational changes that occur upon binding. These simulations can highlight the flexibility of the 2-phenyl group and its role in adapting to the dynamic environment of the binding site. By providing a time-resolved view of the molecular interactions, MD simulations can offer a more complete understanding of the structure-mechanism relationships that govern the activity of this compound.
Binding Site Analysis within Model Macromolecules
Molecular docking and simulation studies on related benzimidazoles have identified specific binding pockets within various macromolecules, including enzymes and nucleic acids. A prominent model for benzimidazole interaction is its binding to β-tubulin, a key protein in microtubule formation. Benzimidazoles are predicted to bind to a common pocket across various β-tubulin isotypes nih.gov. The binding is not limited to enzymes; dimeric bis-benzimidazole derivatives have been shown to be capable of binding to the narrow groove of DNA, indicating another major class of macromolecular targets actanaturae.ru.
In other enzyme systems, such as EGFR kinase, benzimidazole hybrids have been docked into the ATP binding site, with calculated binding energies comparable to known inhibitors like Erlotinib ekb.eg. For instance, docking scores for certain oxadiazole/benzimidazole hybrids ranged from -7.4 kcal/mol to -8.7 kcal/mol, compared to -9.7 kcal/mol for the co-crystalized ligand Erlotinib ekb.eg. Similarly, studies on cytochrome P450 (CYP) enzymes, specifically CYP2B models, have been used to assess the binding of phenylimidazole inhibitors, revealing specific active-site conformations that accommodate these ligands nih.gov. These models collectively suggest that the benzimidazole scaffold is adept at fitting into well-defined pockets, often where ATP or other natural ligands bind, leading to competitive inhibition.
Identification of Key Interacting Residues and Motifs
The stability and specificity of the benzimidazole-macromolecule complex are dictated by a network of non-covalent interactions with specific amino acid residues.
Hydrogen Bonding: In the β-tubulin model, hydrogen bond formation is a common and critical interaction. Residues such as Glutamate-198 (E198), Glutamine-134 (Q134), and Valine-236 (V236) have been consistently identified as forming hydrogen bonds with benzimidazole ligands nih.gov. E198, in particular, is considered a key amino acid for benzimidazole binding in nematodes nih.gov.
Hydrophobic Interactions: The aromatic rings of the benzimidazole core and the 2-phenyl substituent facilitate significant hydrophobic interactions. In the EGFR kinase binding site, hydrophobic interactions with residues like LEU 694, VAL 702, LYS 721, and LEU 820 are key features ekb.eg. Similarly, when phenylimidazoles bind to CYP2B enzymes, residues such as Isoleucine-114 and Valine-367 are critical for the interaction, largely through hydrophobic contacts nih.gov.
Residue-Residue Interactions: The binding affinity of a ligand can be influenced not just by direct contacts but also by how it affects the interaction between residues within the protein. In CYP2B5, the interplay between residues at positions 114 and 294 strongly influences the inhibitor binding site nih.gov.
The following table summarizes key interacting residues identified for various benzimidazole derivatives with their target macromolecules.
| Target Macromolecule | Benzimidazole Derivative Class | Key Interacting Residues | Primary Interaction Type |
| β-Tubulin | General Benzimidazoles | E198, Q134, V236 | Hydrogen Bonding |
| EGFR Kinase | Oxadiazole/Benzimidazole Hybrids | LEU 694, VAL 702, LYS 721, LEU 820 | Hydrophobic Interactions |
| Cytochrome P450 (CYP2B4/2B1) | Phenylimidazoles | Ile114, Val367 | Hydrophobic Interactions |
Stereochemical Considerations in Chiral Benzimidazole N-Oxide Systems
Chirality plays a pivotal role in the specificity and efficacy of bioactive molecules. While the therapeutic applications of benzimidazoles are well-documented, the specific chiral aspects of these compounds, particularly N-oxides, represent a comparatively younger field of study epa.gov.
For a molecule like this compound, which is achiral in its ground state, chirality would need to be introduced. This could be achieved through several mechanisms. One possibility is atropisomerism, where restricted rotation around the single bond connecting the benzimidazole core and the 2-phenyl ring could give rise to stable, non-superimposable conformers. This phenomenon typically requires bulky ortho-substituents on the phenyl ring to create a significant rotational barrier, which are absent in the parent compound.
Another route to chirality is through the introduction of a stereocenter on a substituent. The inherent rigidity and hydrogen bonding capability of the benzimidazole backbone make it an excellent scaffold for stereodiscrimination processes epa.gov. However, the literature lacks specific studies on the synthesis, resolution, or stereochemical properties of chiral benzimidazole N-oxides. The development of synthetic routes to access enantiomerically pure benzimidazole N-oxides would be a critical step toward understanding how stereochemistry influences their molecular interactions and biological activity.
Design Principles for Modulating Chemical Reactivity based on Structural Alterations
The chemical reactivity and biological activity of the benzimidazole scaffold are highly tunable through strategic structural modifications. Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus can dramatically influence the compound's properties nih.gov.
The unique functionality of the N-oxide moiety is a key design feature. The N+-O- group is strongly polarizable and can act as both a push-pull electron donor and acceptor, a feature that furnishes benzimidazole N-oxides with distinct chemical and biological properties researchgate.net. This group can also enhance the solubility of the parent compound in polar solvents researchgate.net.
The substituents on the benzimidazole core in this compound each play a critical role:
C2-Phenyl Group: The phenyl group at the C2 position contributes to the molecule's steric profile and provides a large surface for hydrophobic and π-stacking interactions within binding sites. Substitutions on this ring can fine-tune these interactions.
C6-Nitro Group: The electron-withdrawing nature of the nitro group at the C6 position significantly modulates the electronic properties of the entire benzimidazole ring system. This alteration can affect the pKa of the imidazole (B134444) nitrogens, the molecule's reduction potential, and its ability to form hydrogen bonds.
Studies on a series of 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors illustrate these design principles effectively. The inhibitory concentration (IC₅₀) was found to be highly dependent on the nature of the substituent at other positions, demonstrating the importance of a multi-point substitution strategy.
The following table, based on data from SAR studies on 6-nitrobenzimidazole derivatives against phosphodiesterase, highlights the impact of structural alterations on biological activity nih.gov.
| Compound ID | Key Structural Feature (Substitution) | IC₅₀ (µM) |
| 1 | 2-(4-Fluorophenyl) | 2.4 ± 0.049 |
| 3 | 2-(4-Chlorophenyl) | 63.1 ± 1.48 |
| 6 | 2-(4-Bromophenyl) | 153.2 ± 5.6 |
| 9 | 2-(4-Nitrophenyl) | 11.49 ± 0.08 |
| 11 | 2-(3,4-Dimethoxyphenyl) | 5.7 ± 0.113 |
| 13 | 2-(4-Hydroxy-3-methoxyphenyl) | 6.4 ± 0.148 |
| 14 | 2-(4-Hydroxyphenyl) | 10.5 ± 0.51 |
| 30 | 2-(Thiophen-2-yl) | 1.5 ± 0.043 |
| Standard | EDTA | 274 ± 0.007 |
This data demonstrates that for the 6-nitrobenzimidazole scaffold, small changes to the 2-position substituent—from halogens to substituted phenyl rings to other heterocycles—can alter inhibitory activity by over two orders of magnitude nih.gov. The high potency of the thiophene-substituted compound (30) and the fluorophenyl derivative (1) compared to the bromo-substituted analogue (6) underscores the sensitive interplay of electronic and steric factors in molecular recognition nih.gov.
Advanced Chemical Applications and Future Research Directions
Supramolecular Chemistry of Benzimidazole (B57391) N-Oxides
The physicochemical characteristics of the benzimidazole core, particularly its ability to engage in hydrogen bonding, metal coordination, and π-π stacking interactions, make it an excellent candidate for constructing complex supramolecular architectures. researchgate.net The introduction of an N-oxide group further enhances these properties, opening new avenues for the design of functional self-assembled systems.
Benzimidazole N-oxides serve as versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. The design and synthesis of these molecules can lead to a diversity of structures, from simple coordination complexes to more intricate metal-organic frameworks and coordination polymers. researchgate.net The assembly process is driven by noncovalent interactions, primarily metal-ligand coordination through the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the N-oxide group. researchgate.netnih.gov
The final topology of the resulting supramolecular structure is highly dependent on the choice of the metal ion and the specific substitution pattern on the benzimidazole ligand. researchgate.net For instance, different metal ions can induce the formation of distinct crystal morphologies, such as monoclinic, hexagonal, or cubic systems. researchgate.net The flexibility of the benzimidazole scaffold allows for the synthesis of complexes with various geometries, including tetrahedral and square planar arrangements around the metal center. mdpi.commdpi.com These coordination compounds have shown potential in creating materials with interesting photoluminescent properties. researchgate.net
| Structure Type | Driving Interactions | Key Components | Potential Applications |
| Coordination Complexes | Metal-ligand coordination, Hydrogen bonding | Benzimidazole N-oxide ligands, Transition metal ions (e.g., Cu(II), Zn(II), Ni(II)) nih.gov | Catalysis, Materials Science, Anticancer agents nih.govmdpi.com |
| Metal-Organic Frameworks (MOFs) | Metal coordination, π-π stacking | Multidentate benzimidazole ligands, Metal clusters | Gas storage, Separation, Porous materials researchgate.net |
| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Functionalized benzimidazole units | Smart materials, Drug delivery researchgate.net |
The defined cavities and tunable electronic properties of macrocycles and cages built from benzimidazole N-oxide units make them suitable for applications in host-guest chemistry. These supramolecular hosts can encapsulate smaller guest molecules or ions through a combination of noncovalent interactions. acs.org The process of ion recognition relies on the principle of complementarity, where the size, shape, and electronic character of the host's cavity are optimized to selectively bind a specific guest ion. rsc.orgnih.gov
The formation of host-guest "sandwich" complexes, where an ion is encapsulated between two ligand molecules, is a particularly effective strategy for achieving high selectivity. rsc.orgnih.gov This arrangement can significantly reduce the coordination of the guest ion with surrounding solvent molecules or counter-ions, leading to more exclusive recognition. rsc.orgnih.gov The ability to fine-tune the benzimidazole scaffold, for example, by introducing specific functional groups like the nitro group in 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol, allows for the modulation of the host's binding affinity and selectivity for different target ions.
Catalytic Applications of N-Hydroxybenzimidazoles
N-Hydroxybenzimidazoles (NHBIs), the tautomeric form of benzimidazole N-oxides, have emerged as a structurally modifiable and highly efficient class of catalysts for a variety of organic transformations. Their utility spans both organoradical and metal-based catalysis.
N-Hydroxybenzimidazoles are effective precursors to N-oxyl radicals, which are potent hydrogen atom abstractors (HAAs) and thus valuable organoradical catalysts. nih.govrsc.org This reactivity is analogous to that of the well-established N-hydroxyphthalimide (NHPI) catalyst. rsc.orgscispace.com The in situ generated NHBI-derived N-oxyl radical can selectively abstract a hydrogen atom from a C–H bond in a substrate, initiating a radical chain reaction. rsc.org
This hydrogen atom transfer (HAT) mechanism is central to numerous direct C–H functionalization reactions, providing a metal-free and often milder alternative to traditional methods. nih.govrsc.org The catalytic performance of NHBIs can be readily tuned by introducing different substituents onto the benzimidazole framework, which alters their electronic properties and steric hindrance. nih.govrsc.org This structural flexibility has enabled the development of NHBI-based catalysts for transformations such as the benzylic C–H amination of ethylbenzene (B125841) and the direct C–H fluorination of aldehydes to form acyl fluorides. nih.govscispace.com
| Catalytic Transformation | Catalyst System | Mechanistic Step | Ref. |
| Benzylic C–H Amination | NHBI derivative | Hydrogen Atom Transfer (HAT) | scispace.com |
| C–H Fluorination of Aldehydes | NHBI derivative | HAT from aldehydic C-H bond | nih.gov |
| Cascade [3+2] Annulation–Aromatization | Copper/NHBI | HAT and C-H Oxidation | rsc.orgrsc.org |
The benzimidazole scaffold is a cornerstone in the design of ligands for metal-based catalysis, particularly in the field of asymmetric synthesis. Chiral ligands derived from benzimidazoles, such as N-heterocyclic carbenes (NHCs), are widely used to create stereoselective catalysts. mdpi.comresearchgate.net While the direct use of this compound in this context is less explored, the parent N-hydroxybenzimidazole structure can act in concert with metal catalysts.
For example, a cooperative copper/NHBI catalytic system has been developed for the synthesis of 2-phosphonopyrroles. rsc.orgrsc.org In this process, the NHBI catalyst plays a dual role, facilitating both the initial annulation step and the subsequent oxidative aromatization. rsc.org Furthermore, the broader field of asymmetric catalysis frequently employs transition metal complexes featuring ligands that provide a chiral environment around the metal center. mdpi.comresearchgate.net The development of chiral NHC-metal complexes has offered new opportunities for enantioselective transformations, including allylic alkylations and intramolecular α-arylations of amides. mdpi.com The principles guiding the design of these catalysts could be applied to chiral derivatives of N-hydroxybenzimidazoles to explore new frontiers in asymmetric metal-based catalysis.
Development of Chemical Sensors and Probes based on this compound Scaffolds
The inherent fluorescence and environmentally sensitive electronic structure of the benzimidazole core make it an excellent platform for the design of chemical sensors and probes. mdpi.com The this compound scaffold is particularly promising for this application due to the influence of the electron-withdrawing nitro group and the phenyl substituent on its photophysical properties.
These sensors typically operate via mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), resulting in a "turn-off" or "turn-on" fluorescent response upon binding to a specific analyte. mdpi.comrsc.org For instance, a benzimidazole-based probe has been designed to selectively recognize Co(II) ions, where the binding event quenches the probe's intrinsic fluorescence. mdpi.com Another example is a sensor for Zn(II) ions that exhibits a "turn-on" greenish-yellow fluorescence upon complexation. rsc.org
The development of these probes involves rational design, where specific binding sites are incorporated into the benzimidazole framework to ensure high selectivity for the target analyte. The sensitivity of these sensors can reach the nanomolar and micromolar range, making them suitable for detecting trace amounts of ions or molecules in complex samples. mdpi.comrsc.org The 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) skeleton, a structure related to the compound of interest, has been successfully used to create a fluorescent sensor for boronic acids, demonstrating the versatility of this class of compounds in sensor development for biomedical applications. nih.govresearchgate.net The introduction of a nitro group, as in this compound, can further modulate the electronic and signaling properties of such probes.
| Sensor Target | Sensor Scaffold | Mechanism | Detection Limit |
| Cobalt (Co²⁺) | Benzimidazole-based probe (DQBM-B) | Fluorescence Quenching (PET) | 3.56 µmol L⁻¹ mdpi.com |
| Zinc (Zn²⁺) | 2,4-di-tert-butyl-6-(5,6-dihydro benzo rsc.orgrsc.org imidazo (B10784944) [1,2-c] quinazolin-6-yl)-phenol) (HL) | Fluorescence Turn-On (CHEF) | 39.91 nM rsc.org |
| Boronic Acids | 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) derivative (BITQ) | Fluorescence Turn-On | N/A nih.govresearchgate.net |
Mechanistic Basis of Sensing (e.g., Chemodosimeters, Fluorescent Sensors)
The benzimidazole scaffold, a core component of this compound, is integral to the development of fluorescent sensors and chemodosimeters. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET). In a typical scenario, a benzimidazole-based probe might exhibit fluorescence on its own. Upon interaction with a specific analyte, such as a metal ion, the PET process can be triggered, leading to a quenching or enhancement of the fluorescence signal. mdpi.com
For instance, a novel benzimidazole-based turn-off fluorescent probe was designed for the selective recognition of Cobalt (II) ions (Co²⁺). mdpi.com The probe exhibits fluorescence in a solution, but as the concentration of Co²⁺ increases, its fluorescence is quenched due to the PET mechanism. mdpi.com This high selectivity and sensitivity, with a low detection limit, underscore the potential of the benzimidazole framework in creating effective chemical sensors. mdpi.com Similarly, sensors based on the 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) skeleton have been developed to react with boronic acids, emitting strong fluorescence and demonstrating the versatility of this structural motif in sensor design. mdpi.com
Design Principles for Selective Analyte Detection
The design of selective chemosensors based on the benzimidazole structure involves several key principles. The primary goal is to create a molecule that exhibits a specific and measurable response upon binding to a target analyte. This is achieved by carefully selecting the components of the sensor: a binding site (receptor), a signaling unit (fluorophore), and a linker.
Key design strategies include:
Creating a Specific Binding Pocket: The sensor must have a cavity or set of functional groups that preferentially binds the target analyte. For benzimidazole derivatives, modifications to the phenyl ring or the benzimidazole nucleus can create specific coordination sites for metal ions or other analytes. nih.gov
Modulating Fluorophore Interaction: The interaction between the fluorophore and its environment is critical. The brightest readouts are often achieved when a specific binding pocket for the fluorophore is present on the analyte. nih.gov Conversely, minimizing the interaction of the fluorophore with the scaffold it is conjugated to can reduce background fluorescence and improve the sensor's dynamic range. nih.gov
Solvent and Environmental Considerations: The choice of residue for fluorophore labeling is crucial; it must be exposed to the solvent, not perturb the analyte-scaffold interaction, and be close to the binding epitope. nih.gov
By exploiting these concepts, sensors can be designed to achieve significant increases in fluorescence upon binding to an analyte, enhancing their sensitivity and utility. nih.gov
Applications in Materials Chemistry (e.g., Photoactive and Energetic Materials)
The presence of a nitro (-NO₂) group in this compound suggests its potential application as an energetic material. Theoretical studies on benzimidazole derivatives have explored their explosive properties and stability. The introduction of nitro groups is a common strategy for designing high-energy density materials. mdpi.com
Research indicates that nitro groups increase the chemical stability and explosive properties of benzimidazole compounds. nih.govmdpi.com However, they can also decrease thermal stability and increase sensitivity, which are critical safety considerations. nih.govmdpi.com The position and conjugation of substituents are crucial factors for the thermal stability of these compounds. nih.govmdpi.com Computational studies are often employed to predict energetic characteristics, such as detonation pressure and velocity, to guide the design of new, effective, and insensitive explosives. nih.govresearchgate.net The goal is to achieve a precise combination of substituents, such as nitro and methyl groups or triazole rings, to balance high performance with thermal and chemical stability, low toxicity, and low sensitivity. nih.govmdpi.com
| Substituent Group | Effect on Thermal Stability | Effect on Explosive Properties | Effect on Sensitivity | Reference |
|---|---|---|---|---|
| Nitro (-NO₂) | Decreases | Increases | May Increase | nih.govmdpi.com |
| Methyl (-CH₃) | Increases | - | - | nih.govmdpi.com |
| Triazole Ring | Increases | Decreases (relative to nitro) | Decreases | mdpi.com |
Emerging Avenues in Benzimidazole Chemistry and the Specific Compound's Potential
Novel Synthetic Routes and Sustainable Chemistry
Recent research in benzimidazole synthesis has focused on developing environmentally friendly and efficient methods, aligning with the principles of green chemistry. chemmethod.com These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. chemmethod.commdpi.com For a compound like this compound, these sustainable routes offer significant advantages over traditional methods.
Novel synthetic strategies include:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves product yields. semanticscholar.orgmdpi.com The condensation of o-phenylenediamines with aldehydes or carboxylic acids under microwave conditions is an eco-friendly approach that avoids hazardous solvents. chemmethod.comsemanticscholar.org
Use of Green Catalysts and Solvents: Researchers have explored the use of water as a solvent, as well as natural and recyclable catalysts like lemon juice, saccharose, and papaya bark ash. jksus.orgjrtdd.com Lewis acids have also been employed as efficient and greener alternative catalysts. mdpi.com
Solvent-Free Conditions: Performing reactions under solvent-free or solid-state grinding conditions is another effective strategy to reduce pollution and simplify experimental procedures. mdpi.comjksus.org
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Condensation of o-phenylenediamine (B120857) and aldehydes | Short reaction times, high yields, avoids hazardous solvents | chemmethod.comsemanticscholar.org |
| Grinding with Water | Reaction of 1,2-diamines with arylthioprolines | Short reaction time, no extraction/chromatography needed | jksus.org |
| Aqueous Boric Acid | One-pot reaction of o-phenylenediamine and aldehydes | Convenient, room temperature, good yields | chemmethod.com |
| Natural Catalysts | Use of lemon juice or papaya bark ash extract | Readily available, inexpensive, environmentally benign | jrtdd.com |
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond routine identification using techniques like NMR and IR spectroscopy, advanced characterization methods provide deeper insights into the structural, electronic, and photophysical properties of this compound and its analogs. Single-crystal X-ray diffraction, for instance, can determine the precise three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding its properties in the solid state. nih.gov
Advanced spectroscopic studies often involve:
Photoluminescence Behavior: Analyzing the absorption, fluorescence excitation, and emission spectra in various solvents and conditions can reveal information about processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net
Time-Resolved Emission Spectroscopy: This technique measures the lifetime of the excited singlet state, providing kinetic data on photophysical processes. researchgate.net
Computational Spectroscopy: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. researchgate.net These calculations can predict spectroscopic properties, helping to assign spectral features and understand the electronic structure of the molecule. researchgate.netresearchgate.net
Interdisciplinary Research Integrating Theoretical and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is a powerful approach in modern chemical research. For benzimidazole derivatives, this interdisciplinary strategy accelerates the discovery and optimization of new compounds with desired properties. Theoretical studies can predict the biological activity, energetic properties, or sensing capabilities of a molecule before it is synthesized, saving time and resources. nih.govscholarsresearchlibrary.com
For example, a pharmacophore model for E. coli's DNA Gyrase B inhibitors was developed using computer-aided drug design, leading to the synthesis of promising 2,5(6)-substituted benzimidazole derivatives. nih.gov Similarly, docking studies have been used to design novel 5-nitro benzimidazole derivatives as potential vasorelaxant agents. scholarsresearchlibrary.com In the field of materials science, quantum-chemical methods are used to design new energetic materials and predict their stability and performance. nih.govmdpi.comresearchgate.net This integration of theoretical predictions with experimental validation represents a frontier in the rational design of functional molecules like this compound.
Q & A
Q. How do researchers reconcile conflicting results in the compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- ROS Assays : Use multiple probes (DCFH-DA, Amplex Red) to quantify reactive oxygen species (ROS) under varying pH/O2 levels.
- Mediation Analysis : Apply structural equation modeling to isolate confounding variables (e.g., solvent polarity, cell type).
- EPR Spectroscopy : Detect nitro radical intermediates using spin traps (e.g., DMPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
